molecular formula C11H9FO2S B1646895 Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate CAS No. 13771-69-2

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B1646895
Key on ui cas rn: 13771-69-2
M. Wt: 224.25 g/mol
InChI Key: PQGYDIBMOHLOAA-UHFFFAOYSA-N
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Patent
US09409880B2

Procedure details

To a mixture of 2,5-difluorobenzaldehyde (217.28 μL, 2 mmol) and potassium carbonate (595.53 mg, 2.5 mmol) in DMF (3 mL) was added ethyl thioglycolate (219.30 μL, 2 mmol) dropwise with ice cooling.7 The mixture was stirred at room temperature for 30 min and at 60° C. for 12 h, poured into water, and extracted with EtOAc. The extract was washed with water, dried, and concentrated, and the residue was suspended in EtOH and collected by filtration gave 8 as crystals; (271.34 mg, 60.5%). 1H-NMR (300 MHz, CDCl3): δ 8.00 (s, 1H), 7.83-7.78 (m, 1H), 7.55-7.51 (m, 1H), 7.26-7.19 (m, 1H), 4.46-4.39 (q, 2H), 1.46-1.41 (t, 3H). 13C NMR (300 MHz, CDCl3): δ 162.47, 159.25, 139.63, 137.60, 136.29, 129.75, 124.11, 116.24, 110.65, 61.74, 14.29.
Quantity
217.28 μL
Type
reactant
Reaction Step One
Quantity
595.53 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
219.3 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.C(=O)([O-])[O-].[K+].[K+].[C:17]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:18][SH:19].O>CN(C=O)C>[F:10][C:7]1[CH:8]=[CH:9][C:2]2[S:19][C:18]([C:17]([O:21][CH2:22][CH3:23])=[O:20])=[CH:4][C:3]=2[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
217.28 μL
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
Quantity
595.53 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
219.3 μL
Type
reactant
Smiles
C(CS)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min and at 60° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2)C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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